2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine
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Overview
Description
2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl bromide from 2-chloro-6-fluorotoluene through bromination.
Formation of Triazole Ring: The brominated intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with sodium azide and an alkyne to form the triazole ring.
Final Product: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorofluorophenyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, alkynes, and copper catalysts are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring or the phenyl group.
Scientific Research Applications
2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring and the chlorofluorophenyl group play crucial roles in its binding affinity and activity. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoroanisole
- 2-Chloro-6-fluorobenzyl bromide
- 2-Chloro-6-fluorophenyl methyl ether
Uniqueness
What sets 2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine apart from similar compounds is its unique combination of a triazole ring and a chlorofluorophenyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8ClFN4 |
---|---|
Molecular Weight |
226.64 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8ClFN4/c10-7-2-1-3-8(11)6(7)5-15-13-4-9(12)14-15/h1-4H,5H2,(H2,12,14) |
InChI Key |
GUBFHMVRIWHACU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2N=CC(=N2)N)F |
Origin of Product |
United States |
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